molecular formula C6H14NO8P B1335009 D-Galactosamine 1-phosphate CAS No. 26401-96-7

D-Galactosamine 1-phosphate

Cat. No. B1335009
CAS RN: 26401-96-7
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-galactosamine 1-phosphate is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group. It derives from a D-galactosamine.

Scientific Research Applications

Metabolic Pathways and Enzyme Activities

D-Galactosamine 1-phosphate plays a significant role in liver metabolism, particularly in the formation of UDP-hexosamines like UDP-galactosamine and UDP-glucosamine. Hexose-1-phosphate uridylyltransferase is crucial in this process, activating galactosamine 1-phosphate to UDP-galactosamine and forming glucosamine 1-phosphate as a precursor for UDP-N-acetylhexosamines. This dual role is essential for maintaining proper metabolic functions in the liver and is integral in managing hepatotoxic doses of galactosamine (Weckbecker & Keppler, 2005).

Galactose Metabolism and Galactosemia

D-Galactosamine 1-phosphate is involved in the Leloir pathway for galactose metabolism, converting -D-galactose to the more metabolically useful glucose 1-phosphate. This pathway is significant, especially considering galactosemia, a disorder caused by defects in the enzymes of the Leloir pathway. This condition can lead to severe symptoms, making the understanding of these metabolic pathways crucial for developing therapeutic strategies (Holden et al., 2003).

Glycosylation and Synaptic Architecture

D-Galactosamine 1-phosphate is also vital in the synthesis of glycoproteins and glycolipids, as it's a precursor for UDP–N-acetylgalactosamine and UDP–N-acetylglucosamine. These compounds are essential for proper cell surface and extracellular space decoration. In Drosophila models of classic galactosemia, a deficiency in enzymes like GALT, which converts galactose-1-phosphate, leads to overelaboration of synaptic architecture and reduced synaptomatrix glycosylation. This finding suggests a link between glycosylation defects and neurological symptoms observed in galactosemia (Jumbo-Lucioni et al., 2014).

Hepatoprotective Effects and Liver Injury Models

D-Galactosamine 1-phosphate is used in experimental models to study liver injury and hepatoprotective effects. For instance, studies have demonstrated the protective effects of compounds like cardiotrophin-1 against apoptosis induced by D-galactosamine in hepatocytes, highlighting the potential for therapeutic applications in liver injury (Herencia et al., 2015).

Liver Injury and Metabolic Phenotypes

D-Galactosamine-induced liver injury serves as a model to study variability in response to hepatotoxicity. Pharmacometabonomic approaches can characterize xenobiotic and endogenous metabolic perturbations associated with different response phenotypes to substances like galactosamine. This kind of research provides insights into the dynamics of liver injury and potential strategies for intervention (Coen et al., 2012).

properties

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949296
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactosamine 1-phosphate

CAS RN

41588-64-1, 26401-96-7
Record name Galactosamine 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41588-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactosamine 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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